(S,R,S)-AHPC-PEG2-acid is a synthetic compound that has gained considerable attention in various scientific disciplines, particularly in medicinal chemistry and drug development. This compound is characterized by its unique stereochemical configuration, featuring chiral centers that contribute to its complex structural properties. The incorporation of polyethylene glycol (PEG) enhances its solubility and biocompatibility, making it an effective tool for drug delivery systems and therapeutic applications. Specifically, (S,R,S)-AHPC-PEG2-acid serves as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells .
The biological activity of (S,R,S)-AHPC-PEG2-acid is largely attributed to its stereochemistry and functional groups. The chiral centers are critical for determining its binding affinity and selectivity towards specific molecular targets. The PEGylation of this compound significantly improves its pharmacokinetic properties, leading to prolonged circulation time and enhanced bioavailability in biological systems. Furthermore, the acid group present in the structure facilitates hydrogen bonding and electrostatic interactions, which are vital for its biological efficacy .
The synthesis of (S,R,S)-AHPC-PEG2-acid involves several key steps:
In industrial settings, advanced chromatographic techniques may be employed for large-scale chiral resolution, while automated systems ensure consistent PEGylation. Batch processing is typically used to meet production demands while maintaining high purity and yield .
(S,R,S)-AHPC-PEG2-acid finds applications primarily in:
Interaction studies involving (S,R,S)-AHPC-PEG2-acid focus on its binding profiles with various proteins and cellular targets. These studies are essential for understanding how this compound modulates biological pathways and influences cellular functions. The presence of PEG increases solubility in aqueous environments, facilitating better interaction with target molecules .
Several compounds are structurally similar to (S,R,S)-AHPC-PEG2-acid, each exhibiting unique properties:
| Compound Name | Description | Unique Features |
|---|---|---|
| (R,S,R)-AHPC-PEG2-acid | A stereoisomer with different chiral configurations | Distinct biological activities due to stereochemistry |
| (S,S,S)-AHPC-PEG2-acid | Another stereoisomer | Unique properties that may differ in efficacy |
| (R,R,R)-AHPC-PEG2-acid | Exhibits different pharmacokinetic profiles | Variations in bioactivity compared to (S,R,S) form |
(S,R,S)-AHPC-PEG2-acid stands out due to its specific stereochemistry, which imparts unique biological activities and interactions. The presence of PEG enhances solubility and biocompatibility, making it a versatile compound for various applications. Its ability to undergo diverse
The (S,R,S)-AHPC moiety, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, is typically synthesized via solid-phase peptide synthesis (SPPS). This approach allows sequential coupling of amino acids while maintaining stereochemical integrity at the chiral centers. The tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection strategies are employed to shield reactive amine groups during elongation [1] [4]. For instance, the AHPC core is assembled on a resin-bound support, with iterative deprotection and coupling steps ensuring high fidelity. The PEG2 spacer is introduced using bifunctional PEG derivatives, such as Fmoc-PEG2-acid, which are activated using carbodiimide reagents (e.g., HBTU or HATU) for amide bond formation [4]. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the free acid form, which is purified via reverse-phase HPLC to >98% purity [1].
The PEG2 spacer in (S,R,S)-AHPC-PEG2-acid serves dual roles: enhancing aqueous solubility and enabling optimal spacing between the E3 ligase ligand and the target protein binder. Comparative studies of PEG spacers (PEG2 vs. PEG4) reveal that shorter spacers like PEG2 minimize entropic penalties during ternary complex formation while maintaining sufficient flexibility for E3 ligase recruitment [1] [2]. For example, PEG2’s ethylene glycol units adopt gauche conformations, creating a 10–12 Å bridge that facilitates proximity-driven ubiquitination [2]. Table 1 summarizes the impact of spacer length on physicochemical and functional properties.
Table 1: PEG Spacer Length and PROTAC Performance
| Spacer Length | Solubility (mg/mL) | Ternary Complex Stability (Kd, nM) | Proteasomal Degradation Efficiency (%) |
|---|---|---|---|
| PEG2 | 15.2 | 28.4 | 92 |
| PEG4 | 18.9 | 41.7 | 88 |
Data adapted from solubility assays and surface plasmon resonance studies [1] [2].
The terminal carboxylic acid in (S,R,S)-AHPC-PEG2-acid is critical for conjugating target protein ligands via amide or ester linkages. Orthogonal protection strategies, such as using tert-butyl esters or trityl groups, prevent undesired side reactions during synthesis [4]. For instance, the tert-butyl ester is stable under SPPS conditions but readily cleaved with TFA, exposing the acid for subsequent coupling. In one protocol, the PEG2-acid intermediate is protected as a benzyl ester during AHPC assembly, followed by hydrogenolysis to regenerate the carboxylic acid [4]. This approach ensures compatibility with diverse warhead chemistries, including kinase inhibitors and bromodomain binders.
The PEG2 spacer’s flexibility allows (S,R,S)-AHPC-PEG2-acid to adopt conformations that stabilize the E3 ligase–POI (protein of interest) interaction. Molecular dynamics simulations indicate that PEG2’s ether oxygen atoms form transient hydrogen bonds with solvent molecules, reducing aggregation propensity while permitting hinge-like motion between the VHL ligand and warhead [2]. This dynamic behavior is essential for accommodating structural variations in target proteins, particularly in drug-resistant mutants [2].
The terminal carboxylic acid’s reactivity enables conjugation to amine-containing warheads via carbodiimide-mediated coupling. For example, reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) generates an active ester intermediate, which reacts efficiently with primary amines [4]. This strategy has been used to conjugate (S,R,S)-AHPC-PEG2-acid to inhibitors of Bruton’s tyrosine kinase (BTK) and androgen receptor (AR), yielding PROTACs with sub-nanomolar degradation activity [2] [4].